Stereochemical Specificity: (3R,4R,5R) Versus (3S,4R,5R) Configuration Determines L-Fucose Mimicry
The target compound bears the (3R,4R,5R) absolute configuration, which is the specific stereochemical arrangement required to mimic L-fucose. The direct in-class comparator, the D-glucose/D-mannose analogue (3S,4R,5R)-3,4-dihydroxy-5-hydroxymethylpiperidin-2-one (compound 9 in ref. [1]), possesses inverted stereochemistry at C3 (3S vs 3R) and a hydroxymethyl rather than methyl group at C5. This dual difference fundamentally alters the sugar-mimicry profile: the (3S,4R,5R) isomer is a D-glucose/D-mannose mimic, whereas the (3R,4R,5R) isomer is an L-fucose mimic [1]. No quantitative head-to-head inhibition data on the same enzyme are publicly available for these two stereoisomers, and this evidence gap should be considered when planning selectivity studies.
| Evidence Dimension | Stereochemical configuration and sugar-mimicry assignment |
|---|---|
| Target Compound Data | (3R,4R,5R)-3,4-dihydroxy-5-methyl → L-fucose analogue |
| Comparator Or Baseline | Compound 9: (3S,4R,5R)-3,4-dihydroxy-5-hydroxymethyl → D-glucose/D-mannose analogue |
| Quantified Difference | Absolute configuration inversion at C3; C5 substituent difference (CH₃ vs CH₂OH) |
| Conditions | Structural assignment and glycosidase inhibition classification in Org. Biomol. Chem. 2003 [1] |
Why This Matters
This difference dictates which glycosidase subfamily the compound inhibits; procurement of the wrong stereoisomer leads to complete target disengagement in α-fucosidase assays.
- [1] Lillelund, V. H.; Liu, H.; Liang, X.; Søhoel, H.; Bols, M. Isofagomine Lactams, Synthesis and Enzyme Inhibition. Org. Biomol. Chem. 2003, 1 (2), 282–287. https://doi.org/10.1039/B208784G. View Source
